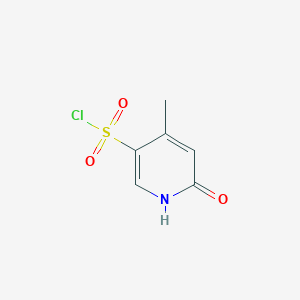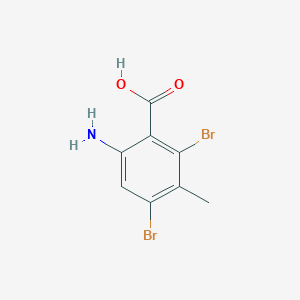
2-Hydroxybenzylamine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxybenzylamine hydrate is a chemical compound with the molecular formula C7H11NO2. It is a derivative of benzylamine, where a hydroxyl group is attached to the benzene ring. This compound is known for its antioxidant properties and is found naturally in Himalayan tartary buckwheat (Fagopyrum tataricum). It acts as a scavenger of free radicals and isolevuglandins, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxybenzylamine hydrate can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzylamine. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The reaction proceeds as follows:
2-Nitrobenzylamine+H2Pd/C2-Hydroxybenzylamine
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as buckwheat. The extraction process includes drying the roots, stems, and seeds of buckwheat separately, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization to obtain this compound .
化学反応の分析
Types of Reactions
2-Hydroxybenzylamine hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Quinones
Reduction: Benzylamine derivatives
Substitution: Various substituted benzylamine compounds
科学的研究の応用
2-Hydroxybenzylamine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the production of antioxidants and as a stabilizer in various industrial processes.
作用機序
2-Hydroxybenzylamine hydrate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive dicarbonyl electrophiles, such as isolevuglandins. By reacting with these electrophiles, it prevents the formation of protein adducts that can disrupt cellular processes. This mechanism is particularly important in preventing oxidative stress-related damage in cells .
類似化合物との比較
Similar Compounds
Benzylamine: Lacks the hydroxyl group, making it less effective as an antioxidant.
Hydroxytyrosol: Another antioxidant compound with a similar hydroxyl group but different structural properties.
Catecholamines: Compounds like dopamine and norepinephrine, which also have antioxidant properties but different biological roles.
Uniqueness
2-Hydroxybenzylamine hydrate is unique due to its specific ability to scavenge dicarbonyl electrophiles and its presence in natural sources like buckwheat. Its dual role as an antioxidant and a scavenger of reactive electrophiles makes it particularly valuable in both scientific research and industrial applications .
特性
IUPAC Name |
2-(aminomethyl)phenol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGGJIIEPJVDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)












